molecular formula C17H26O2 B13767355 3-Phenylpropyl octanoate CAS No. 68141-25-3

3-Phenylpropyl octanoate

Cat. No.: B13767355
CAS No.: 68141-25-3
M. Wt: 262.4 g/mol
InChI Key: OZLRQNRZFQXBQQ-UHFFFAOYSA-N
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Description

3-Phenylpropyl octanoate, also known as octanoic acid 3-phenylpropyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of 3-phenylpropyl alcohol and octanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropyl octanoate can be synthesized through esterification, where 3-phenylpropyl alcohol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

C9H12OH+C8H16O2C17H26O2+H2O\text{C}_9\text{H}_{12}\text{OH} + \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{C}_{17}\text{H}_{26}\text{O}_2 + \text{H}_2\text{O} C9​H12​OH+C8​H16​O2​→C17​H26​O2​+H2​O

Industrial Production Methods

In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, enzymes such as lipases can be used as biocatalysts for a more environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl octanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.

    Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

3-Phenylpropyl octanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in biological systems, particularly in the study of enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl octanoate: Another ester with a similar structure but with an ethyl group instead of a phenylpropyl group.

    Methyl octanoate: Similar ester with a methyl group.

    3-Phenylpropyl acetate: Similar ester but with an acetate group instead of an octanoate group.

Uniqueness

3-Phenylpropyl octanoate is unique due to its longer carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry compared to shorter-chain esters .

Properties

CAS No.

68141-25-3

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

3-phenylpropyl octanoate

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3

InChI Key

OZLRQNRZFQXBQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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